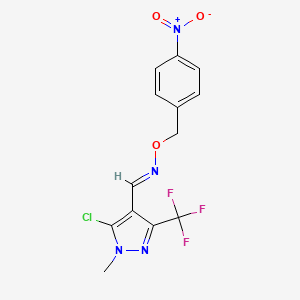

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms. The molecular weight of this compound is 374.5.Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique

Metabolic Pathway Exploration

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine has been explored in the context of its metabolic pathways, particularly regarding its oxidative metabolism. Research conducted on the metabolism of Lu AA21004, a compound structurally related to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, has shed light on the involvement of cytochrome P450 enzymes. The study identifies CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase in the metabolism of Lu AA21004, suggesting a complex metabolic profile that could influence the pharmacokinetic and pharmacodynamic properties of related compounds like 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine (Hvenegaard et al., 2012).

Receptor Targeting for Therapeutic Applications

Further studies have demonstrated the potential of structurally similar compounds to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine in targeting adenosine A2B receptors. A novel series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed, synthesized, and characterized, revealing subnanomolar affinity and high selectivity for A2B antagonists. This highlights the therapeutic potential in areas such as inflammation, cardiovascular diseases, and cancer, where A2B receptors play a significant role (Borrmann et al., 2009).

Antimalarial Activity

Structural derivatives of piperazine, including those with similarities to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, have been investigated for their antimalarial properties. Certain piperazine derivatives demonstrated significant anti-malarial activity, underscoring the importance of structural features such as the hydroxyl group, benzyl group, and methylene substituents for generating this activity. This research points towards the potential for developing new antimalarial agents based on the piperazine scaffold (Cunico et al., 2009).

Novel Ligands for Melanocortin Receptors

The exploration of piperazine analogues has extended to the identification of novel ligands for melanocortin receptors, which are crucial for a variety of physiological functions, including appetite control, sexual function, and pigmentation. Piperazine derivatives, by mimicking the structure of endogenous ligands, have shown potential in modulating these receptors, offering new avenues for the treatment of conditions such as obesity, erectile dysfunction, and skin disorders (Mutulis et al., 2004).

Propriétés

IUPAC Name |

1-(2-phenoxyethylsulfonyl)-4-(2-phenylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c23-26(24,18-17-25-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTBJBLFYNLHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2690781.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)

![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2690796.png)

![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)

![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)